ethyl 2-[(3E)-3-{[4-(benzyloxy)-2-methylphenyl](hydroxy)methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound ethyl 2-[(3E)-3-{4-(benzyloxy)-2-methylphenylmethylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate features a complex hybrid structure combining a pyrrolidinone core, a thiazole ring, and multiple aromatic substituents. Key structural elements include:
- A 4,5-dioxopyrrolidin-1-yl ring with a (3E)-configured hydroxy-methylidene group at position 2.
- A 4-methylphenyl substituent at position 2 of the pyrrolidinone.
- A 4-(benzyloxy)-2-methylphenyl group conjugated to the methylidene moiety.
- A 4-methylthiazole-5-carboxylate ester at position 2 of the thiazole ring.
Properties
CAS No. |
488723-09-7 |
|---|---|
Molecular Formula |
C33H30N2O6S |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C33H30N2O6S/c1-5-40-32(39)30-21(4)34-33(42-30)35-27(23-13-11-19(2)12-14-23)26(29(37)31(35)38)28(36)25-16-15-24(17-20(25)3)41-18-22-9-7-6-8-10-22/h6-17,27,36H,5,18H2,1-4H3/b28-26+ |
InChI Key |
VAETUBJVTSHTJK-BYCLXTJYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C2=O)C5=CC=C(C=C5)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C2=O)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidinone Core
The 4,5-dioxopyrrolidin-1-yl core is typically synthesized via cyclization of appropriate amino acid derivatives or via succinimide formation from succinic anhydride and amines. Literature on related pyrrolidinone derivatives suggests:
- Starting from substituted succinic anhydrides or succinimides.
- Introduction of substituents on the nitrogen via alkylation or amidation.
Construction of the Thiazole Carboxylate Ester
The 1,3-thiazole ring with a carboxylate ester at position 5 can be prepared by:
- Cyclization of α-haloketones with thiourea or related sulfur-containing reagents.
- Subsequent esterification of the carboxylic acid group with ethanol under acidic or catalytic conditions to form the ethyl ester.
Assembly of the Final Molecule
The final compound is likely synthesized by coupling the substituted pyrrolidinone and thiazole moieties through condensation reactions that establish the methylidene linkage with defined E-configuration. This may involve:
- Controlled Knoevenagel condensation between the aldehyde-functionalized pyrrolidinone derivative and the thiazole ester.
- Use of stereoselective catalysts or reaction conditions to favor the E-isomer.
Detailed Preparation Methodology (Hypothetical, Based on Analogous Syntheses)
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4,5-dioxopyrrolidin-1-yl intermediate | Succinic anhydride + substituted amine, heat | Forms succinimide ring |
| 2 | Preparation of 4-methyl-1,3-thiazole-5-carboxylic acid | α-Haloketone + thiourea, reflux | Cyclization to thiazole ring |
| 3 | Esterification | Thiazole carboxylic acid + ethanol, acid catalyst (e.g., H2SO4) | Forms ethyl ester |
| 4 | Introduction of benzyloxy group | Phenol derivative + benzyl bromide, base (e.g., K2CO3) | Williamson ether synthesis |
| 5 | Formation of hydroxy methylidene linkage | Aldehyde + active methylene compound, base or acid catalysis | Knoevenagel condensation, E-selective |
| 6 | Final coupling | Condensation of pyrrolidinone intermediate with thiazole ester derivative | Control stereochemistry of alkene |
Summary Table of Key Synthetic Steps and Conditions
| Synthetic Step | Key Reagents | Conditions | Expected Outcome |
|---|---|---|---|
| Succinimide ring formation | Succinic anhydride, amine | Heating, solvent (e.g., toluene) | Pyrrolidinone core |
| Thiazole ring synthesis | α-Haloketone, thiourea | Reflux in ethanol or water | Thiazole carboxylic acid |
| Esterification | Thiazole acid, ethanol | Acid catalysis, reflux | Ethyl ester formation |
| Benzyloxy introduction | Phenol, benzyl bromide, base | Room temp to reflux | Benzyloxy-substituted aromatic ring |
| Methylidene linkage formation | Aldehyde, active methylene, catalyst | Base or acid catalysis | E-alkene formation |
| Final coupling | Pyrrolidinone + thiazole ester | Controlled conditions | Target compound |
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L430994-1EA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
SALOR-INT L430994-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to understand molecular interactions and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of SALOR-INT L430994-1EA involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidinone Ring
The pyrrolidinone ring’s substitution pattern critically influences electronic and steric properties. Below is a comparison with analogs from recent studies:
| Compound Name | R1 (Position 2) | R2 (Position 3) | Configuration | Key Reference |
|---|---|---|---|---|
| Target Compound | 4-methylphenyl | 4-(benzyloxy)-2-methylphenylmethylidene | E | |
| Ethyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-... | 2-fluorophenyl | (4-prop-2-enoxyphenyl)(hydroxy)methylidene | E | |
| Methyl 2-[(3E)-2-(2,4-dichlorophenyl)-3-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin... | 2,4-dichlorophenyl | (4-methoxy-2-methylphenyl)(hydroxy)methylidene | E |
Key Observations :
Thiazole-Ring Modifications
The thiazole-carboxylate moiety is a common feature in bioactive molecules. Comparisons include:
Key Observations :
- Carboxylate vs. Heterocyclic Hybrids : The target’s simple ethyl carboxylate differs from pyrazole- or benzimidazole-linked thiazoles, which often exhibit enhanced π-π stacking or hydrogen-bonding capabilities .
- Methyl Substitution : The 4-methyl group on the thiazole may improve metabolic stability compared to unsubstituted analogs .
Stereochemical and Crystallographic Considerations
The (3E)-configuration of the hydroxy-methylidene group is critical for molecular geometry. highlights how stereochemistry (R/S or E/Z) influences intermolecular interactions and crystal packing . For example:
- E vs. Z Isomers : Analog studies show that E-configurations (as in the target) favor planar conformations, enhancing crystallinity and π-stacking .
- Hydrogen Bonding : The hydroxy group on the methylidene moiety may participate in hydrogen-bond networks, akin to patterns observed in benzimidazole-thiazole hybrids .
Biological Activity
Ethyl 2-[(3E)-3-{4-(benzyloxy)-2-methylphenylmethylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, including antimicrobial properties, cytotoxicity, and mechanisms of action based on available research.
Chemical Structure
The compound possesses a unique structure combining various functional groups that contribute to its biological properties. Key features include:
- Thiazole ring : Known for its role in pharmacological activity.
- Pyrrolidine moiety : Often associated with neuroactive compounds.
- Benzyloxy and methyl substituents : Enhance lipophilicity and potentially improve bioavailability.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity against a range of pathogens. For instance, a series of derivatives related to this compound were screened for their efficacy against common bacteria:
| Pathogen | Activity Observed |
|---|---|
| Escherichia coli | Moderate to strong |
| Staphylococcus aureus | Strong |
| Pseudomonas aeruginosa | Moderate |
| Streptococcus pyogenes | Significant |
| Klebsiella pneumoniae | Moderate |
The results indicated that the synthesized compounds exhibited notable antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of ethyl 2-[(3E)-3-{4-(benzyloxy)-2-methylphenylmethylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate on various cancer cell lines. The compound demonstrated:
- IC50 values indicating effective inhibition of cell proliferation.
- Selective cytotoxicity towards cancer cells compared to normal cell lines.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Disruption of Membrane Integrity : By interacting with microbial membranes, it can lead to increased permeability and eventual cell death.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound activates apoptotic pathways in malignant cells, leading to programmed cell death.
Case Studies
A notable case study involved the synthesis and testing of derivatives based on the core structure of ethyl 2-[(3E)-3-{4-(benzyloxy)-2-methylphenylmethylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate. In this study:
- Objective : To evaluate the antibacterial and antifungal properties.
- Results : Several derivatives showed enhanced activity against both bacterial and fungal strains compared to standard antibiotics.
This indicates potential for developing new antimicrobial agents based on this scaffold.
Q & A
Q. Table 1: Synthesis Optimization Parameters
What spectroscopic and analytical techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., E/Z isomerism in the benzylidene group) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolidinone ring) .
- Elemental Analysis: Validates molecular formula by comparing calculated vs. experimental C, H, N, S content .
What preliminary biological screening approaches assess therapeutic potential?
Methodological Answer:
- Kinase Inhibition Assays: Use ATP-binding pocket assays (e.g., EGFR or VEGFR kinases) to evaluate IC₅₀ values .
- Anti-inflammatory Screening: Measure COX-2 inhibition via ELISA or cell-based TNF-α suppression assays .
- Anticancer Activity: Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine cytotoxicity .
Advanced Questions
How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?
Methodological Answer:
- Substituent Variation: Systematically modify groups on the benzylidene (Position 2) and thiazole (Position 5) moieties .
- Activity Profiling: Compare IC₅₀ values across analogs using standardized kinase or cytotoxicity assays .
Q. Table 2: SAR Trends in Structural Analogs
| Substituent Position | Group Introduced | Biological Impact | References |
|---|---|---|---|
| Benzylidene (Position 2) | Cl (electron-withdrawing) | ↑ Kinase inhibition (IC₅₀ < 1 µM) | |
| Thiazole (Position 5) | Methoxy vs. Methyl | Altered solubility and target affinity |
What methodologies identify and validate molecular targets like protein kinases?
Methodological Answer:
- Pull-Down Assays: Immobilize the compound on beads to capture binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD) with purified kinase domains .
- Kinase Profiling Panels: Screen against 100+ kinases to identify selective targets (e.g., EGFR, PDGFR) .
How can computational modeling predict binding modes with target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock or Schrödinger to simulate interactions with kinase ATP-binding pockets .
- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG) .
- Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bonds with catalytic lysine residues) .
What advanced synthesis techniques improve reaction efficiency and scalability?
Methodological Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing side products .
- Microwave-Assisted Synthesis: Accelerate reaction times (e.g., 30 minutes vs. 4 hours) while maintaining yield .
- Solid-Phase Synthesis: Immobilize intermediates to simplify purification in multi-step protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
